3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one is a synthetic organic compound classified as a chromen-4-one derivative. This compound features a bromophenyl group at the 3-position, an ethyl group at the 6-position, and a methoxy group at the 7-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them significant in medicinal chemistry and pharmaceutical research .
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one belongs to the category of chromones, which are oxygen-containing heterocycles prevalent in numerous bioactive natural products and pharmaceutical agents. These compounds are recognized for their ability to interact with various biological targets, making them of interest in drug development .
The synthesis of 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one generally involves several key steps:
The reaction conditions are optimized for yield and purity. In industrial settings, continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and efficiency while maintaining high purity levels of the final product.
The molecular formula for 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one is . The structure consists of a chromone backbone with specific substituents that influence its chemical behavior and biological activity.
Key structural data include:
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one can participate in various chemical reactions:
The mechanisms underlying these reactions often involve electrophilic or nucleophilic attack on specific sites within the molecule, influenced by the electronic properties imparted by the substituents.
The mechanism of action for 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets:
3-(4-Bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one typically appears as a solid with notable melting points that vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) confirm structural integrity and functional group presence .
The compound has several scientific applications:
The aldehyde intermediate (II) undergoes acid-catalyzed condensation (typically employing glacial acetic acid) with a suitably substituted benzohydrazide (III). This reaction forms the N-acylhydrazone linkage (–CONH–N=CH–), which bridges the chromenone core at C-3 and the aryl substituent (in this case, the 4-bromophenyl group) [1]. While this specific sequence builds the hydrazone-linked chromenone in [1], the core chromenone formation via aldol-type chemistry is fundamental.
Alternative routes to simpler chromenones, particularly those lacking the C-3 hydrazone but featuring alkyl/aryl substituents, often utilize Claisen or Kostanecki-type condensations. These involve the reaction of ortho-hydroxyacetophenones with esters under basic conditions (e.g., sodium ethoxide) or with anhydrides in the presence of the corresponding carboxylate salt. The mechanism proceeds through enolization of the acetophenone methyl group, nucleophilic attack on the carbonyl carbon of the ester or anhydride, and subsequent cyclodehydration to form the pyrone ring [9]. This method is particularly relevant for synthesizing precursors like 6-ethyl-7-methoxy-4H-chromen-4-one, which could then undergo electrophilic substitution at C-3.
Table 1: Key Synthetic Steps for Chromenone Core Formation
Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
---|---|---|---|
Core Formation | Vilsmeier-Haack | DMF, POCl₃, 0-5°C → RT | 3-Formylchromen-4-one (II) |
Core Formation | Claisen/Kostanecki | RCO₂Et / (RCO)₂O, NaOAc, Δ | 2-Substituted Chromen-4-one (e.g., 19,24) |
C-3 Functionalization | Condensation | R'-NHNH₂, RCO₂H cat., solvent, RT/Δ | 3-(Substituted)chromen-4-one (e.g., 1-13) |
Pre-functionalization of Aromatic Precursors: The most reliable method for ensuring the bromine resides specifically at the para-position of the phenyl ring attached to C-3 involves using pre-synthesized 4-bromobenzohydrazide as the coupling partner in the N-acylhydrazone formation step with the 3-formylchromenone [1]. This avoids challenging late-stage electrophilic aromatic substitution (EAS) on the assembled molecule, where selectivity could be compromised by other electron-rich sites.
Directed Bromination on Chromenone/Alkylation: Introducing alkyl groups like ethyl at specific positions on the chromenone core (e.g., C-6) often requires regioselective electrophilic substitution on the pre-formed benzopyranone ring. This demands careful selection of starting ortho-hydroxyacetophenones. For example, synthesizing the 6-ethyl-7-methoxy fragment likely starts with a 2-hydroxy-5-ethyl-6-methoxyacetophenone precursor. The ethyl group must be incorporated before chromenone ring formation. Direct alkylation at C-6 on a pre-formed chromenone is challenging due to the electron-deficient nature of the ring and competing reactions at other sites.
Bromination of electron-rich chromenones or their precursors requires careful control. As demonstrated in the synthesis of iodinated precursors for dimeric chromenones [9], standard iodination reagents like N-iodosuccinimide (NIS) can lead to undesired dihalogenation or decomposition of acid-sensitive chromenones. Achieving mono-selective halogenation at a specific position (e.g., C-5 or C-8 for subsequent coupling) was achieved using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and I₂. This milder system provided superior regioselectivity and yield for iodination compared to NIS/TFA [9]. Similar principles apply to bromination, where reagents like bromine in acetic acid or N-bromosuccinimide (NBS) with careful control of equivalents, temperature, and solvent polarity are used, guided by the directing effects of existing substituents (methoxy groups are strong ortho/para directors).
Table 2: Regioselective Functionalization Strategies
Target Group/Location | Strategy | Key Techniques/Reagents | Advantage |
---|---|---|---|
4-Bromophenyl at C-3 | Pre-functionalized Coupling Partner | 4-Bromobenzohydrazide + 3-Formylchromenone | Ensures para-position, avoids complex EAS |
Ethyl at C-6 | Pre-functionalized Acetophenone Precursor | Use of 2-Hydroxy-5-ethyl-6-methoxyacetophenone | Builds alkyl group into core before cyclization |
Halogenation (e.g., C-5/C-8) | Directed EAS on Chromenone | PIFA/I₂, NBS (controlled), solvent/temp control | Achieves specific mono-halogenation |
Crucially, pre-treatment strategies significantly impact overall yield in multi-step syntheses involving extraction or purification steps. Pre-treating reaction mixtures or crude products containing the target chromenone with DCM before main extraction or crystallization steps disrupts interactions with polar matrices (e.g., silica, inorganic salts, fine clays potentially present in byproducts) and enhances dissolution. This approach boosted PAH recovery to ~94% [8], a principle directly applicable to isolating 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one. Furthermore, optimizing extraction duration is vital; extended Soxhlet extraction (e.g., 24 hours) with DCM following pre-treatment maximizes recovery while ensuring consistency [8].
Table 3: Solvent Optimization for Enhanced Yield
Parameter | Optimized Condition | Impact on Yield/Recovery | Evidence Source |
---|---|---|---|
Primary Solvent | Dichloromethane (DCM) | Significantly higher recovery vs. Hexane, Cyclohexane | PAH extraction studies [8] |
Pre-treatment | DCM soak/pre-wash before main extraction | Disrupts matrix adsorption, improves mass transfer | Recovery increase to ~94% [8] |
Extraction Time | Extended Soxhlet (e.g., 24 h) | Ensures complete leaching, consistent high yield | Critical for complex organics [8] |
Workup Efficiency | Consecutive silica gel cleanup with DCM eluent | Effective impurity removal without target loss | Maintains high purity/yield [8] |
For forming the crucial biaryl bond linking chromenone units in dimers, palladium (Pd)-catalyzed cross-coupling reactions are indispensable. While Suzuki-Miyaura coupling (utilizing arylboronic acids) is often favored for its mild conditions and functional group tolerance, it proved ineffective for sterically hindered iodochromenone precursors, leading to dehalogenation [9]. Conversely, the Stille coupling (utilizing aryl stannanes) emerged as a robust and generalizable catalytic method for constructing the sterically demanding 6,6'-linked biaryl bonds in dimeric chromenones (e.g., converting 19a-e to 21a-e) [9]. The Suzuki-Miyaura method was, however, successful for coupling less hindered systems, such as in synthesizing 8,8'-linked dimers (e.g., 25 to 26) [9]. This highlights the critical role of catalyst selection tailored to steric and electronic constraints.
Emerging heterogeneous nanocatalysts, particularly magnetic nanoparticles (MNPs), offer significant green advantages. These include high surface area, ease of recovery via magnetic separation, and excellent reusability (often >5 cycles with minimal activity loss) [4]. Functionalized MNPs (e.g., Fe₃O₄ coated with silica or organic ligands bearing catalytic sites) can catalyze various transformations relevant to chromenone synthesis, such as Knoevenagel condensations, multicomponent reactions forming chromene/chromenone derivatives, and potentially C-C coupling reactions [4]. Their use aligns with green chemistry principles by reducing catalyst waste, enabling solvent economy, and often allowing milder reaction conditions compared to homogeneous counterparts.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0